1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.85. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Applications
Compounds structurally related to 1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been extensively studied for their spectroscopic properties. Fischer, Fleckenstein, and Hönes (1988) conducted a spectroscopic investigation on dihydronicotinamides, focusing on their conformation, absorption, and fluorescence, which are critical for understanding the electronic properties and potential applications in sensing and molecular electronics (Fischer, Fleckenstein, & Hönes, 1988).
Heterocyclic Chemistry
The field of heterocyclic chemistry has seen the synthesis and study of compounds with similar structures to explore their potential as intermediates in the synthesis of more complex molecules. For example, Kinoshita, Takeuchi, Kondoh, and Furukawa (1989) investigated the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines, highlighting the chemical versatility and potential for synthesizing novel heterocyclic compounds (Kinoshita et al., 1989).
Material Science
In material science, the synthesis and characterization of polyamides and polyimides derived from similar compounds have been reported. These materials exhibit unique properties such as high thermal stability and solubility in polar solvents, making them suitable for various applications, including high-performance fibers and films. Liaw, Liaw, and Jeng (1998) synthesized a series of aromatic polyamides and polyimides, demonstrating their potential in creating advanced materials with desirable thermal and mechanical properties (Liaw, Liaw, & Jeng, 1998).
Mechanism of Action
The compound also contains an amide functional group, which could potentially form hydrogen bonds with biological targets, influencing its activity. The presence of chlorophenyl and dimethylphenyl groups could also affect the compound’s lipophilicity, which might influence its absorption, distribution, metabolism, and excretion (ADME) properties .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-10-15(2)12-17(11-14)23-20(25)18-7-5-9-24(21(18)26)13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIELZFXDYBZEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.